LGD-4033 (LGD-4033) is a non-steroidal, orally active, investigational selective androgen receptor modulator (SARM) currently under development for the treatment of conditions such as muscle wasting and osteoporosis. [, , ] It is classified as a SARM due to its tissue-selective activation of androgenic signaling. [] LGD-4033 binds to the androgen receptor with high affinity and selectivity. [] This compound has been the subject of scientific research to investigate its potential therapeutic benefits and to develop effective doping control methods due to its prohibition in sports. [, , , , , , , , , , , , , , , ]
The synthesis of Ligandrol involves several steps that utilize specific reagents and conditions to yield the final product. The primary synthetic route begins with commercially available precursors, leading to the formation of the core structure of Ligandrol, which includes a pyrrolidinyl-benzonitrile framework.
Ligandrol's molecular structure can be described as follows:
Ligandrol undergoes several chemical transformations during its synthesis and metabolism:
Ligandrol exerts its effects by selectively binding to androgen receptors located in muscle and bone tissues. This selective action promotes anabolic processes such as protein synthesis and muscle growth while minimizing androgenic effects on other tissues.
Relevant data indicates that Ligandrol remains stable under standard laboratory conditions but may degrade under extreme pH or temperature .
Ligandrol has been primarily researched for its potential applications in:
Selective Androgen Receptor Modulators (SARMs) represent a class of nonsteroidal therapeutic agents designed to target androgen receptors with tissue-specific selectivity. Unlike traditional anabolic steroids, SARMs exhibit preferential anabolic activity in muscle and bone while minimizing androgenic effects on reproductive tissues like the prostate. This selectivity arises from their unique molecular interactions with androgen receptor coregulators, which vary across tissues [5]. The first nonsteroidal SARMs were identified in 1998, marking a paradigm shift in anabolic therapy development [5]. Ligandrol (LGD-4033) emerged as a leading SARM candidate due to its high oral bioavailability, extended half-life (24–36 hours), and potent anabolic effects observed in preclinical models [1] [6]. Its inclusion on the World Anti-Doping Agency (WADA) prohibited list in 2018 underscores its performance-enhancing potential [7].
Ligandrol was patented in 2009 by Ligand Pharmaceuticals following systematic optimization of quinoline-based androgen receptor ligands. Early studies demonstrated its nanomolar affinity (Ki ≈ 0.9 nM) for the androgen receptor and 10:1 anabolic-to-androgenic ratio in rodent models [1] [12]. Viking Therapeutics later licensed development rights, advancing it into clinical trials under the code VK5211 [1] [3]. Phase I trials (2010–2013) established its pharmacokinetic profile, showing dose-proportional accumulation and a half-life conducive to once-daily dosing [2]. By 2023, it reached Phase II trials for hip fracture recovery and muscle atrophy, though development for osteoporosis, cachexia, and hypogonadism was discontinued [1].
Table 1: Key Milestones in Ligandrol Development
Year | Development Stage | Significant Findings |
---|---|---|
2009 | Patent filed | Initial synthesis and AR binding affinity characterization (Ki = 0.9 nM) |
2010 | First preclinical data | Demonstrated tissue selectivity in rat muscle vs. prostate models |
2013 | Phase I trial completion | Dose-dependent lean mass increase (1.2 kg at 1 mg/day) in healthy men [2] |
2018 | Phase II hip fracture trial | 9.1% lean mass increase at 2 mg/day after 12 weeks [1] |
2023 | Research status | Ongoing Phase II trials for muscle atrophy; other indications discontinued [1] |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9